

An In-Depth Technical Guide to 1-Ethyl-1-methylcyclopropane

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Compound of Interest

Compound Name: *1-Ethyl-1-methylcyclopropane*

Cat. No.: B13942336

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Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a motif characterized by its three-membered carbocyclic structure, is a cornerstone in modern medicinal and materials chemistry. Its prevalence is not merely incidental; the inherent properties of this strained ring system provide chemists with a powerful tool to modulate molecular properties. **1-Ethyl-1-methylcyclopropane** (CAS No. 53778-43-1) serves as an archetypal example of a gem-disubstituted cyclopropane, a structural class that offers unique advantages in drug design.^[1]

The defining feature of the cyclopropane ring is its significant angle strain, which results in 'bent' carbon-carbon bonds with a high degree of p-character.^[2] This unique electronic configuration imparts olefin-like properties and, critically, fixes the spatial orientation of substituents. For drug development professionals, this conformational rigidity is a key asset, enabling the precise arrangement of functional groups to enhance binding affinity and selectivity for biological targets like enzymes and receptors.^{[2][3]} Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to analogous aliphatic chains, which can lead to improved pharmacokinetic profiles, such as a longer in-vivo half-life.^{[2][4]} This guide provides a comprehensive technical overview of **1-Ethyl-1-methylcyclopropane**, focusing on its synthesis, characterization, and the scientific principles underpinning its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application. The key identifiers and properties for **1-Ethyl-1-methylcyclopropane** are summarized below.

Table 1: Physicochemical Properties of **1-Ethyl-1-methylcyclopropane**

Property	Value	Source(s)
CAS Registry Number	53778-43-1	[5][6][7][8][9]
Molecular Formula	C ₆ H ₁₂	[5][6][9]
Molecular Weight	84.16 g/mol	[5][8][9][10]
IUPAC Name	1-ethyl-1-methylcyclopropane	[9]
Boiling Point	329.9 K (56.75 °C)	[5][10]
Density	0.702 g/cm ³	[8]
SMILES	CCC1(CC1)C	[8][9][10]
InChIKey	CXYUCHDVLWUDNS- UHFFFAOYSA-N	[5][7][8][9]
Kovats Retention Index	Standard non-polar: 550.3	[9]

Spectroscopic Characterization

While a publicly available, fully assigned NMR spectrum is not readily accessible, the structure of **1-Ethyl-1-methylcyclopropane** allows for predictable spectroscopic signatures.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex in the upfield region. The diastereotopic methylene protons of the cyclopropane ring (CH₂) will appear as a complex multiplet, typically between 0.2 and 0.8 ppm.[11] The ethyl group will present as a quartet (CH₂) and a triplet (CH₃), while the methyl group attached to the quaternary cyclopropyl carbon will be a singlet.
- **¹³C NMR Spectroscopy:** The carbon NMR will show distinct signals for the quaternary cyclopropyl carbon, the two equivalent cyclopropyl methylene carbons, and the carbons of

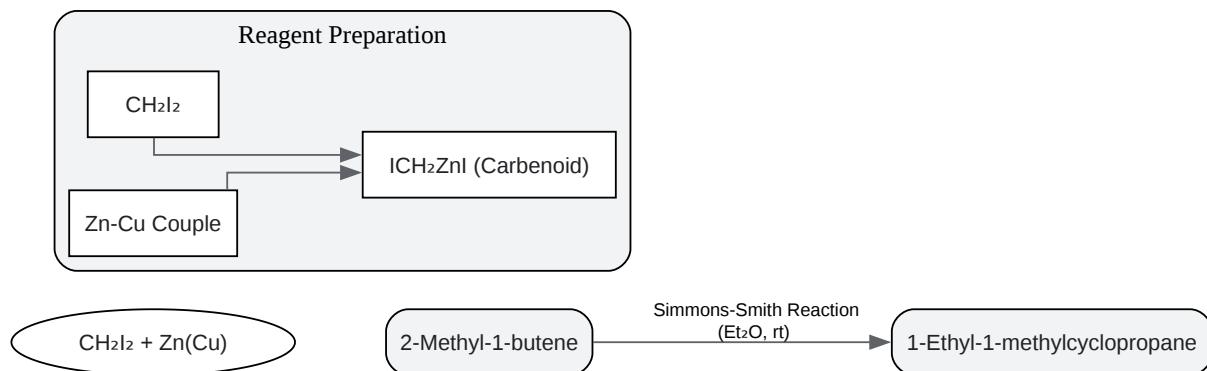
the ethyl and methyl substituents. The strained cyclopropyl carbons are characteristically shifted upfield.[12]

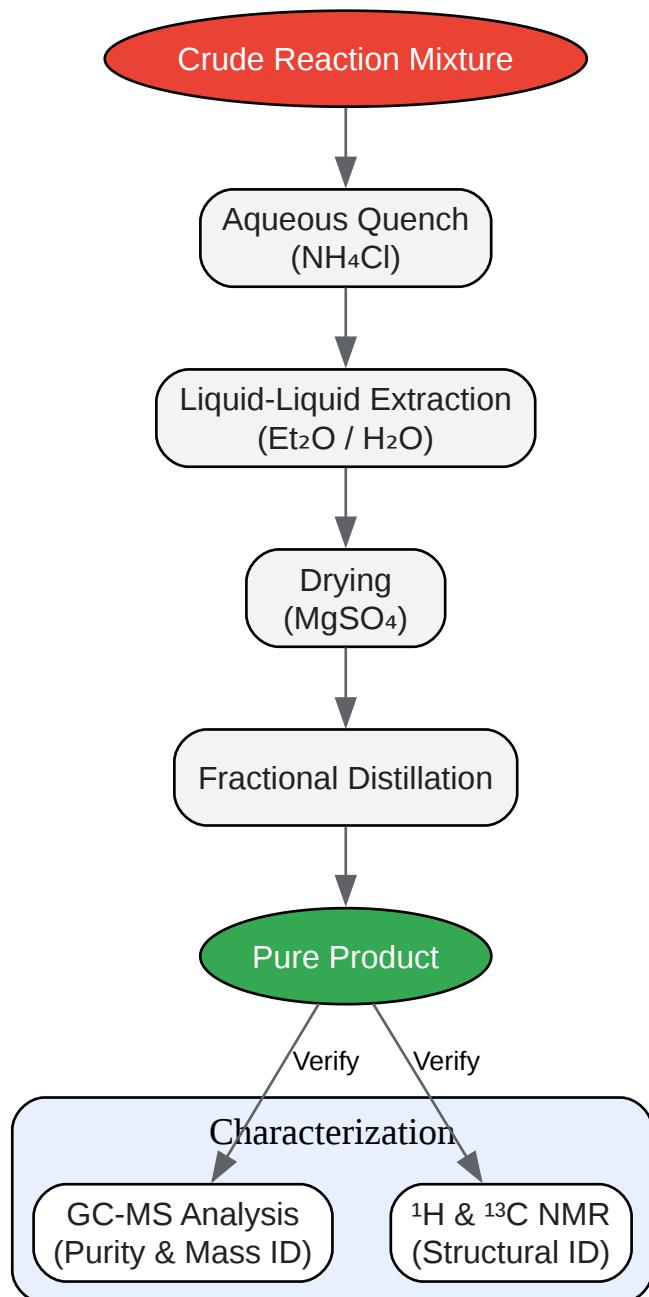
- Mass Spectrometry (MS): The NIST Chemistry WebBook confirms the availability of electron ionization mass spectrometry data.[5][7] The mass spectrum would show a molecular ion peak (M^+) at $m/z = 84$, with characteristic fragmentation patterns involving the loss of methyl ($m/z = 69$) and ethyl ($m/z = 55$) radicals.

Synthesis Methodology: Simmons-Smith Cyclopropanation

The most reliable and stereospecific method for synthesizing cyclopropanes from alkenes is the Simmons-Smith reaction.[13][14] This reaction utilizes an organozinc carbenoid, which delivers a methylene group (CH_2) to the double bond in a concerted fashion, preserving the stereochemistry of the starting alkene.[15]

To synthesize **1-Ethyl-1-methylcyclopropane**, the logical precursor is the trisubstituted alkene, 2-methyl-1-butene. The reaction proceeds via the formation of an iodomethylzinc iodide (ICH_2ZnI) carbenoid from diiodomethane and a zinc-copper couple.[14][16]





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